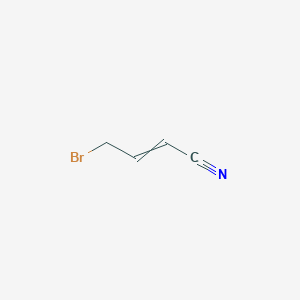

4-bromobut-2-enenitrile

Descripción general

Descripción

4-Bromobut-2-enenitrile, also known as (2E)-4-bromo-2-butenenitrile, is an organic compound with the molecular formula C4H4BrN. It is a liquid at room temperature and is known for its reactivity due to the presence of both a bromine atom and a nitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromobut-2-enenitrile can be synthesized through several methods. One common method involves the bromination of but-2-enenitrile. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromobut-2-enenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen (H2) in the presence of a catalyst, or halogens (X2).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form but-2-ynenitrile.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).

Major Products:

Substitution: Formation of 4-hydroxybut-2-enenitrile or 4-aminobut-2-enenitrile.

Addition: Formation of 4,4-dibromobut-2-enenitrile or 4-bromo-2-butanenitrile.

Elimination: Formation of but-2-ynenitrile.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromobut-2-enenitrile serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several types of chemical reactions:

- Substitution Reactions: The bromine atom facilitates nucleophilic substitution reactions, making it useful for synthesizing a variety of organic compounds.

- Addition Reactions: The nitrile group enables addition reactions at the double bond, expanding its utility in synthetic pathways.

Comparison with Similar Compounds:

| Compound | Key Features | Reactivity |

|---|---|---|

| 3-Bromopropionitrile | Lacks double bond | Less reactive |

| 4-Chlorobut-2-enenitrile | Chlorine instead of bromine | Different reactivity profile |

| But-2-enenitrile | No halogen atom | Less versatile |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor in the development of pharmaceutical agents. Its reactivity allows for the synthesis of various bioactive compounds. For example, it has been employed in the synthesis of pyrazolopyridine derivatives through tandem reactions with carbonyl-containing pyrazoles, exploiting its electrophilic nature and the reactivity of its unsaturated nitrile group.

Photochemical Reactions

Recent studies have highlighted the compound's potential in photochemical applications. For instance, under visible light irradiation (427 nm LED), this compound has shown efficacy in [2 + 1]-cycloadditions with siloxy carbenes, yielding high selectivity for specific isomers . This property can be harnessed for synthesizing complex cyclic structures efficiently.

Case Study 1: Cycloadditions

A study demonstrated that a mixture of (E)/(Z)-4-bromobut-2-enenitrile could be effectively used in cycloadditions with siloxy carbenes under visible light irradiation. The reaction yielded high selectivity for specific isomers, showcasing the compound's utility in synthesizing complex organic molecules .

Case Study 2: Photochemical Reactions

Research indicated that upon irradiation with a 427 nm LED light source, this compound participated in photochemical reactions that produced azabicyclo[4.1.0]heptanes with significant yields. This highlights its potential for use in synthetic methodologies requiring stereocontrol and efficiency .

Toxicity and Safety Considerations

While specific toxicity data for this compound is limited, general safety precautions should be observed due to its reactivity and potential hazards associated with brominated compounds. It is recommended to handle this compound in a fume hood and use appropriate personal protective equipment (PPE) during experiments.

Mecanismo De Acción

The mechanism of action of 4-bromobut-2-enenitrile involves its reactivity due to the electrophilic nature of the bromine atom and the nucleophilic nature of the nitrile group. In biological systems, it can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

3-Bromopropionitrile: Similar in structure but lacks the double bond, making it less reactive in certain addition reactions.

4-Chlorobut-2-enenitrile: Chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

But-2-enenitrile: Lacks the halogen atom, making it less versatile in substitution reactions.

Uniqueness: 4-Bromobut-2-enenitrile is unique due to the combination of a bromine atom and a nitrile group along with a double bond, providing a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Actividad Biológica

4-Bromobut-2-enenitrile, also known as 4-bromo-2-butenenitrile, is an organic compound with the molecular formula C4H4BrN. This compound has garnered attention in various fields of chemical research due to its unique structural features and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in organic synthesis, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a bromine atom and a nitrile group, which contribute to its reactivity in chemical reactions. It exists as a colorless liquid that is sensitive to light and air, necessitating careful storage conditions.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C4H4BrN |

| Molecular Weight | 145.99 g/mol |

| CAS Number | 42879-03-8, 37590-23-1 |

The biological activity of this compound primarily stems from its ability to undergo various chemical reactions due to its functional groups. The bromine atom facilitates nucleophilic substitution reactions, while the nitrile group can participate in addition reactions. This versatility allows the compound to interact with different molecular targets within biological systems .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various pharmaceutical agents and other organic compounds. Its ability to undergo cycloaddition reactions has been particularly noted in recent studies, where it was used as a substrate for photochemical reactions leading to the formation of complex cyclic structures .

Case Studies

- Cycloadditions : A study demonstrated that a mixture of (E)/(Z)-4-bromobut-2-enenitrile could be effectively used in [2 + 1]-cycloadditions with siloxy carbenes under visible light irradiation. The reaction yielded high selectivity for specific isomers, showcasing the compound's utility in synthesizing complex organic molecules .

- Photochemical Reactions : Research indicated that upon irradiation with a 427 nm LED light source, this compound participated in photochemical reactions that produced azabicyclo[4.1.0]heptanes with significant yields. This highlights its potential for use in synthetic methodologies that require stereocontrol and efficiency .

Toxicity and Safety Considerations

While specific toxicity data for this compound is limited, general safety precautions should be observed due to its reactivity and potential hazards associated with brominated compounds. It is recommended to handle this compound in a fume hood and use appropriate personal protective equipment (PPE) during experiments.

Propiedades

IUPAC Name |

4-bromobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQQWHOUZPHKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42879-03-8 | |

| Record name | 4-bromobut-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-bromobut-2-enenitrile in the synthesis of pyrazolopyridine derivatives?

A1: this compound plays a crucial role as a reactant in the tandem reaction with 5-carbonylpyrazole derivatives, ultimately leading to the formation of pyrazolopyridine derivatives. [] This reaction exploits the electrophilic nature of the bromine atom and the reactivity of the unsaturated nitrile group in this compound to facilitate the formation of the desired pyrazolopyridine structure.

Q2: Could you elaborate on the structural features of this compound that make it suitable for this reaction?

A2: this compound (molecular formula: C4H4BrN) possesses key structural features that contribute to its reactivity. The presence of both an electrophilic bromine atom and an activated double bond due to the conjugated nitrile group makes it a versatile building block. In the reaction with 5-carbonylpyrazole derivatives, the bromine atom acts as a leaving group, while the double bond undergoes nucleophilic attack, enabling the formation of the new ring system characteristic of pyrazolopyridines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.